- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
936-16-3 structure
Product Name:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
CAS-Nr.:936-16-3
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638
Update Time:2025-06-11
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
- 1,2-Benzoisothiazoline 1,1-dioxide
- 1,2-Bitdo
- 2,3-DIAMIDOXIMONAPHTHALENE
- 2,3-dihydro-1,2-benzisothiazole
- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
- ZLO53QJF59
- 1,2-benzisothiazoline 1,1-dioxide
- Benzylsultame
- NSC362815
- GVYVHZKTSVDMNT-UHFFFAOYSA-N
- AK162349
- ST24038548
- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
- 2,3-di
- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
- 2,3-Dihydrobenzoisothiazole 1,1-dioxide
- Benz[d]isothiazoline 1,1-dioxide
- Benzylsultam
- NSC 362815
- AKOS006276699
- CHEMBL81566
- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
- MFCD03426201
- Q27295703
- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
- NSC-362815
- EN300-312734
- CS-W005895
- SCHEMBL61176
- XH1316
- Z1198162686
- F1905-7319
- DTXSID80239477
- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
- AB92834
- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
- UNII-ZLO53QJF59
- 936-16-3
- DS-7771
- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
-
- MDL: MFCD03426201
- Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
- InChI-Schlüssel: GVYVHZKTSVDMNT-UHFFFAOYSA-N
- Lächelt: O=S1(C2C(=CC=CC=2)CN1)=O
Berechnete Eigenschaften
- Genaue Masse: 169.02000
- Monoisotopenmasse: 169.019749
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 242
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54.6
- XLogP3: 0.5
Experimentelle Eigenschaften
- Dichte: 1.396
- Siedepunkt: 325.8°C at 760 mmHg
- Flammpunkt: 150.9°C
- Brechungsindex: 1.606
- PSA: 54.55000
- LogP: 1.88810
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Zolldaten
- HS-CODE:2934991000
- Zolldaten:
China Zollkodex:
2934991000Übersicht:
2934991000. Sulfolacton und Sulfolactam. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299491000. Sultone und Sultame. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112481-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 1g |
$397 | 2021-08-06 | |
| Chemenu | CM112481-5g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 5g |
$1148 | 2021-08-06 | |
| Ambeed | A282871-100mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 100mg |
$32.0 | 2025-04-15 | |
| Ambeed | A282871-250mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 250mg |
$53.0 | 2025-04-15 | |
| Ambeed | A282871-1g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
$129.0 | 2025-04-15 | |
| Ambeed | A282871-5g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 5g |
$577.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD962-200mg |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
936-16-3 | 96% | 200mg |
915.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD962-50mg |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
936-16-3 | 96% | 50mg |
334.0CNY | 2021-07-10 | |
| Chemenu | CM112481-250mg |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 250mg |
$101 | 2024-07-19 | |
| Chemenu | CM112481-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 1g |
$250 | 2024-07-19 |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid , Water
1.2 Reagents: Hydrochloric acid , Water
Referenz
- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids, Journal of Chemical Research, 1990, (4), 106-7
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
Referenz
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation, Organic Letters, 2019, 21(15), 5808-5812
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C
Referenz
- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Referenz
- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers, Synlett, 2012, 23(4), 595-600
Herstellungsverfahren 7
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation, Latvijas Kimijas Zurnals, 1993, (3), 314-17
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Referenz
- Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction, Organic Letters, 2014, 16(6), 1550-1553
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Referenz
- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referenz
- Preparation of carbazole-containing sulfonamides as cryptochrome modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
Referenz
- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners, Journal of Medicinal Chemistry, 1983, 26(2), 243-6
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
Referenz
- Endosulfonamide compound and preparation method thereof, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
Referenz
- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions, Asian Journal of Organic Chemistry, 2020, 9(3), 364-367
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides, Journal of Organic Chemistry, 1983, 48(4), 537-42
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials
- 3-chloro-1λ?,2-benzothiazole-1,1-dione
- Saccharin
- O-Toluenesulfonamide
- Benzenesulfonamide, 2-(ethoxymethyl)-
- 1,2-benzisothiazole-3-thiol 1,1-dioxide
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Bestellnummer:A854449
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:50
Preis ($):526.0
Email:sales@amadischem.com
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Verwandte Literatur
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Reinheit:99%
Menge:5g
Preis ($):526.0